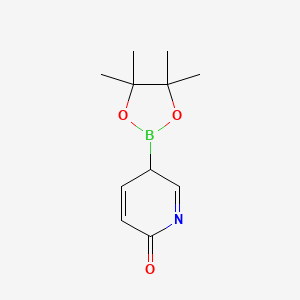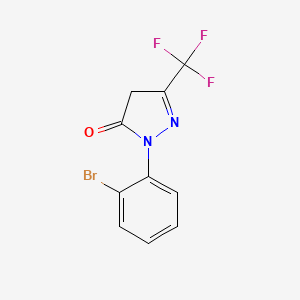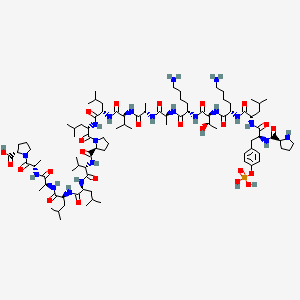
(1R,2R,4S,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,8a,9,9,12a-octamethyl-10-oxo-2,3,4,5,6,6a,7,8,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1R,2R,4S,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,8a,9,9,12a-octamethyl-10-oxo-2,3,4,5,6,6a,7,8,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid is a complex organic molecule with a unique structure It belongs to the class of polycyclic compounds and is characterized by multiple chiral centers and a variety of functional groups, including hydroxyl, carboxylic acid, and ketone groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,8a,9,9,12a-octamethyl-10-oxo-2,3,4,5,6,6a,7,8,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid involves multiple steps, starting from simpler organic molecules. The key steps typically include cyclization reactions to form the polycyclic structure, followed by functional group modifications to introduce the hydroxyl, carboxylic acid, and ketone groups. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as crystallization or chromatography are essential to obtain the compound in high purity.
化学反応の分析
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) for forming acyl chlorides, followed by reaction with alcohols or amines.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of esters or amides.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential bioactivity. Its multiple functional groups allow for interactions with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored
Industry
In the industrial sector, the compound can be used in the development of new materials. Its polycyclic structure provides rigidity and stability, which can be advantageous in creating polymers or other advanced materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ketone group can participate in redox reactions, altering the redox state of the target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
(1R,2R,4S,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,8a,9,9,12a-octamethyl-10-oxo-2,3,4,5,6,6a,7,8,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid: This compound itself.
Similar Polycyclic Compounds: Compounds with similar polycyclic structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers. This unique structure allows for specific interactions with biological targets, making it distinct from other polycyclic compounds.
特性
分子式 |
C31H48O4 |
|---|---|
分子量 |
484.7 g/mol |
IUPAC名 |
(1R,2R,4S,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,8a,9,9,12a-octamethyl-10-oxo-2,3,4,5,6,6a,7,8,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C31H48O4/c1-18-19(25(34)35)17-23(33)27(4)13-14-28(5)20(24(18)27)9-10-21-29(28,6)15-16-31(8)26(2,3)22(32)11-12-30(21,31)7/h9,18-19,21,23-24,33H,10-17H2,1-8H3,(H,34,35)/t18-,19+,21+,23-,24-,27-,28+,29+,30+,31-/m0/s1 |
InChIキー |
VCEZMRWURUVJIX-FAIJRARBSA-N |
異性体SMILES |
C[C@H]1[C@@H](C[C@@H]([C@]2([C@@H]1C3=CC[C@H]4[C@]5(CCC(=O)C([C@@]5(CC[C@]4([C@@]3(CC2)C)C)C)(C)C)C)C)O)C(=O)O |
正規SMILES |
CC1C(CC(C2(C1C3=CCC4C5(CCC(=O)C(C5(CCC4(C3(CC2)C)C)C)(C)C)C)C)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one](/img/structure/B12369155.png)


![2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-10-[(2R,5S,6R)-6-methyl-5-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B12369165.png)

![(4s,5e,8s,9e,11s,13e,15e,18r)-4-Hydroxy-8-Methoxy-9,11-Dimethyl-18-[(1z,4e)-2-Methylhexa-1,4-Dien-1-Yl]oxacyclooctadeca-5,9,13,15-Tetraen-2-One](/img/structure/B12369180.png)
![(3E,4S)-3-(1,3-benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B12369182.png)


![tetrasodium;6-[2-[(E)-2-[(3E)-3-[(2E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-2-ylidene]ethylidene]-2-(4-sulfonatophenoxy)cyclohexen-1-yl]ethenyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-1-yl]hexanoate](/img/structure/B12369195.png)
![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12369208.png)



